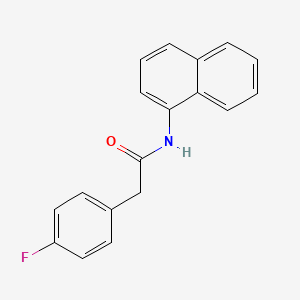

2-(4-fluorophenyl)-N-1-naphthylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Fluorophenyl)-N-1-naphthylacetamide typically involves condensation reactions, where key functional groups are combined under specific conditions to form the desired product. For instance, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a Schiff base, is synthesized via a condensation reaction between 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, highlighting a method that could be adapted for synthesizing 2-(4-Fluorophenyl)-N-1-naphthylacetamide (Yathirajan et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds within this class is often planar, with key functional groups arranged in specific configurations to stabilize the molecule. For example, the Schiff base mentioned above exhibits an almost planar structure with the C=N double bond in a trans configuration, a characteristic that could be expected in the molecular structure analysis of 2-(4-Fluorophenyl)-N-1-naphthylacetamide. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, play a crucial role in stabilizing the structure (Yathirajan et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 2-(4-Fluorophenyl)-N-1-naphthylacetamide involves interactions between its functional groups and other chemical entities. For similar compounds, the reactivity can be influenced by the presence of substituents that either donate or withdraw electrons, affecting the compound's behavior in chemical reactions. For instance, the introduction of a fluorine atom, a strong electron-withdrawing group, can significantly impact the reactivity of the phenyl ring, making it more susceptible to nucleophilic attacks (Saeed et al., 2015).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, are key factors in understanding the behavior of 2-(4-Fluorophenyl)-N-1-naphthylacetamide. These properties are determined by the molecular structure and intermolecular forces within the compound. For compounds with similar structural features, the crystalline packing and the nature of intermolecular interactions can greatly influence their solubility and thermal stability (Yathirajan et al., 2007).

Chemical Properties Analysis

The chemical properties of 2-(4-Fluorophenyl)-N-1-naphthylacetamide, such as acidity, basicity, and reactivity towards various reagents, are crucial for its potential applications. These properties are influenced by the electronic structure of the molecule, particularly the electron-withdrawing or donating nature of its substituents. The presence of a fluorophenyl group, for example, affects the electron distribution within the molecule, thereby influencing its chemical behavior in reactions (Saeed et al., 2015).

科学的研究の応用

High-Performance Liquid Chromatography (HPLC)

Application

A study utilized 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN), a compound related to 2-(4-fluorophenyl)-N-1-naphthylacetamide, as a fluorogenic labelling reagent for HPLC analyses of various acids in pharmaceutical formulations. This method enabled sensitive and selective analysis of acidic drugs in commercial products (Gatti et al., 1996).

Alzheimer's Disease Diagnosis

Application

The compound [18F]FDDNP, a hydrophobic radiofluorinated derivative related to 2-(4-fluorophenyl)-N-1-naphthylacetamide, was used in conjunction with positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This noninvasive technique aids in the diagnostic assessment and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Antibacterial Activity

Application

A study on fluoroquinolones, a major class of antibacterial agents, introduced novel N-1 substituents of naphthyridones and quinolones, demonstrating potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The findings highlight the potential of modifying the N-1 position for enhanced antibacterial efficacy (Kuramoto et al., 2003).

Phytotoxic Properties

Application

N-phenyl-2-naphthylamine, a compound with similarities to 2-(4-fluorophenyl)-N-1-naphthylacetamide, was investigated for its mode of toxic action in plants. The study revealed specific phytotoxic properties, affecting photosynthesis at low concentrations, and provided insights into the potential environmental impacts of such compounds (Altenburger et al., 2006).

Fluorescent Probes for Zinc(II) Detection

Application

Research on Zinc(II) specific fluorophores, which are crucial for studying intracellular Zn2+ levels, involved compounds related to 2-(4-fluorophenyl)-N-1-naphthylacetamide. These studies contribute to understanding the fluorescence characteristics and enhancing the detection of Zinc(II) in biological samples (Kimber et al., 2001).

作用機序

Safety and Hazards

将来の方向性

特性

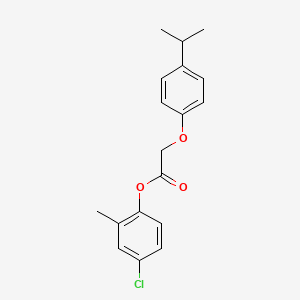

IUPAC Name |

2-(4-fluorophenyl)-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO/c19-15-10-8-13(9-11-15)12-18(21)20-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCPCERCEVBNFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(naphthalen-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)

![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)

![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)

![2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)

![6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551512.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,2-dimethylpropanamide](/img/structure/B5551544.png)